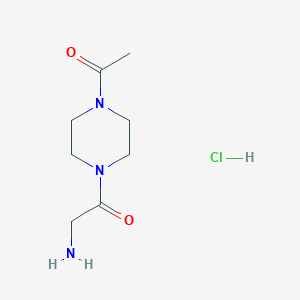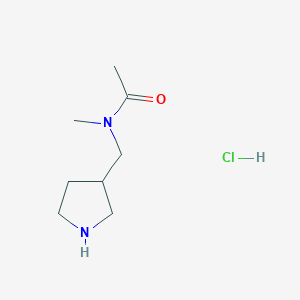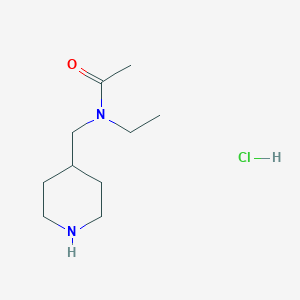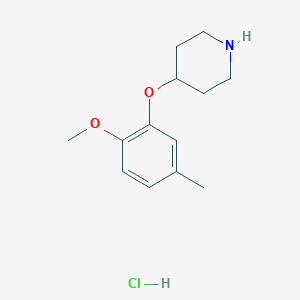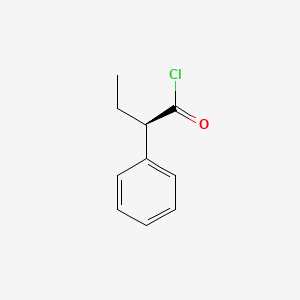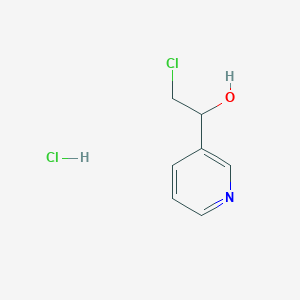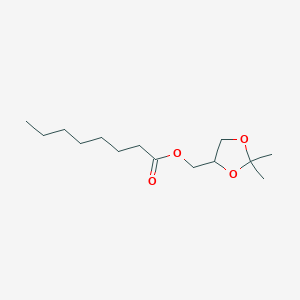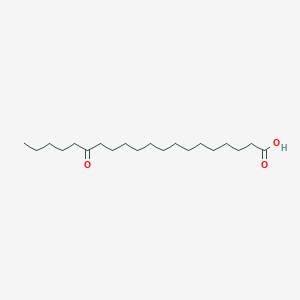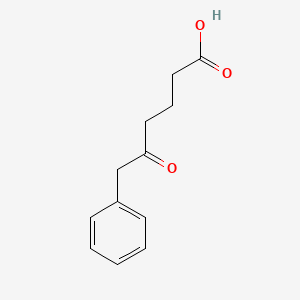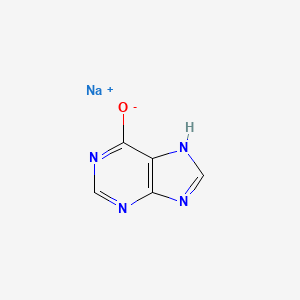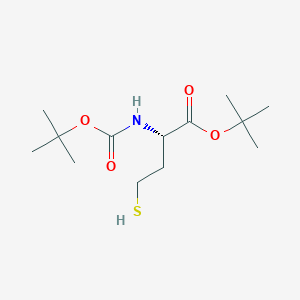
12-Hydroxypentadecanoic acid
Vue d'ensemble
Description
12-Hydroxypentadecanoic acid: is a long-chain fatty acid with a hydroxyl group at the twelfth carbon atom. It is a derivative of pentadecanoic acid, which is a saturated fatty acid. The presence of the hydroxyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Condensation Reaction via β-Ketosulfoxide:
Starting Material: 1,12-Dodecanolide
Reagents: Methylsulfinylcarbanion (DMSO-), ethyl bromoacetate, sodium hydride
-
From 10-Undecenoic Acid:
Starting Material: 10-Undecenoic acid
Reagents: 11-Bromoundecanoic acid, Me3SiO(CH2)4MgX, Li2CuCl4
Industrial Production Methods:
- The industrial production of 12-Hydroxypentadecanoic acid typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation of the hydroxyl group can lead to the formation of ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Reduction of the carboxylic acid group can yield primary alcohols.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Typically performed under reflux conditions
Products: Substitution of the hydroxyl group can lead to the formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including macrocyclic lactones and other complex molecules .
Biology:
- Acts as a bioactive component in certain plant extracts, contributing to their biological activities .
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
- The hydroxyl group at the twelfth carbon allows 12-Hydroxypentadecanoic acid to interact with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing pathways related to lipid biosynthesis and degradation .
- It may also modulate signaling pathways such as the MAPK and JAK-STAT pathways, which are involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
-
15-Hydroxypentadecanoic Acid:
- Similar structure with a hydroxyl group at the fifteenth carbon
- Used in similar applications, including the synthesis of macrocyclic lactones .
-
16-Hydroxyhexadecanoic Acid:
- Contains a hydroxyl group at the sixteenth carbon
- Also used in the synthesis of complex organic molecules .
Uniqueness:
- The specific position of the hydroxyl group in 12-Hydroxypentadecanoic acid imparts unique reactivity and properties, making it distinct from other hydroxylated fatty acids. Its ability to form specific derivatives and its role in biological systems highlight its unique applications and importance in various fields.
Propriétés
IUPAC Name |
12-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQFJGUKSTHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




